molecular formula C6H7N3O2 B11919839 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde CAS No. 18595-67-0

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

Cat. No.: B11919839
CAS No.: 18595-67-0
M. Wt: 153.14 g/mol
InChI Key: PNPAUTSOHWSEGU-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound with a pyrimidine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method includes the reaction of 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine with formylating agents to introduce the carbaldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological context and the specific enzyme or receptor it interacts with .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.

    2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-thiol: Similar structure but with a thiol group instead of an aldehyde

Uniqueness

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is unique due to the presence of the aldehyde group, which allows for specific chemical modifications and reactions that are not possible with its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-amino-4-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-4(2-10)5(11)9-6(7)8-3/h2H,1H3,(H3,7,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPAUTSOHWSEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291465
Record name 2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18595-67-0
Record name NSC75745
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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